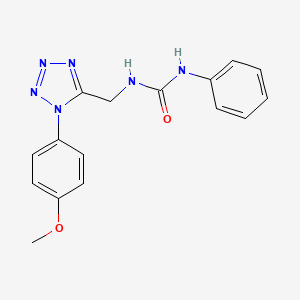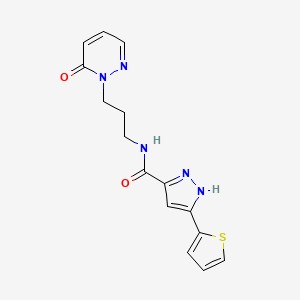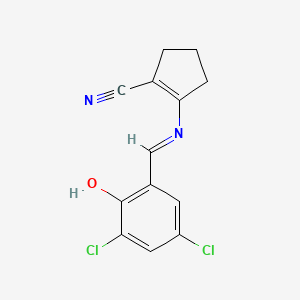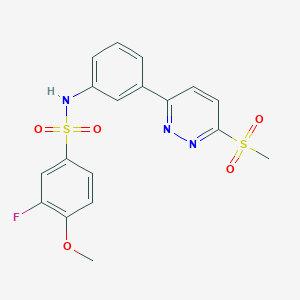
1-(2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C20H17N5O2S and its molecular weight is 391.45. The purity is usually 95%.
BenchChem offers high-quality 1-(2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-ylmethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-ylmethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
- Synthesis and Biological Evaluation : A series of derivatives, including 1-N-substituted-3-(4-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-ylthio)quinazolin-6-yl)urea/thiourea, were synthesized and showed broad-spectrum antimicrobial activity against microorganisms like Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing antimicrobial agents (Buha et al., 2012).
Anticancer Activity
Antiproliferative Effects Against Cancer Cell Lines : A related compound, 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, was designed and showed significant antiproliferative effects on cancer cell lines like A549 and HCT-116. This highlights the potential for applications in cancer treatment (Feng et al., 2020).
Design and Synthesis of Antiproliferative Agents : Another study focused on designing 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives as antiproliferative agents. Compounds demonstrated significant anticancer activity, suggesting these derivatives as promising candidates for anticancer drug development (Zhang et al., 2019).
Synthesis and Characterization
Synthesis Under Microwave Irradiation : A study outlined the synthesis of 1-(substituted)-3-(5-(substituted)-1,3,4-thiadiazol-2-yl) ureas using microwave irradiation. This efficient method suggests potential applications in rapid and eco-friendly synthesis of related compounds (Li & Chen, 2008).
New Substituted Triazoles Synthesis : The synthesis of new 1,2,4-triazoles, their Mannich and Schiff bases, including compounds with pyridin-4-yl and 1,3,4-oxadiazol-2-yl groups, was explored for their antimicrobial activities. This further emphasizes the diverse synthesis potential of related compounds (Bayrak et al., 2009).
Additional Applications
Photoluminescence Properties : A study on Hg(II) and Ni(II) complexes containing pyridyl and oxadiazole thione demonstrated that these complexes are fluorescent materials, indicating potential applications in materials science (Bharti et al., 2013).
Novel Anticancer Agents : Research into substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents revealed that these compounds exhibited moderate cytotoxicity against breast cancer cell lines, indicating a potential role in cancer therapy (Redda & Gangapuram, 2007).
Propiedades
IUPAC Name |
1-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c26-20(22-13-16-5-3-11-28-16)23-17-6-2-1-4-15(17)12-18-24-19(25-27-18)14-7-9-21-10-8-14/h1-11H,12-13H2,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REANLZZAJILUDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=NC=C3)NC(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-ylmethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2R,4R,5S)-4,5-Dihydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid](/img/structure/B2466572.png)
![1-[4-(1,2-Oxazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2466574.png)
![3-(2-chlorophenyl)-5-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-4-carboxamide](/img/structure/B2466576.png)
![2,2-Dioxo-1,3,4,5,6,6a-hexahydrocyclopenta[c]thiophene-3a-carboxylic acid](/img/structure/B2466578.png)

![3-Fluoro-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2466584.png)


![N-methyl-3-oxo-N-phenyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2466587.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2466590.png)
![1-({1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetyl)-4-propionylpiperazine](/img/structure/B2466591.png)

